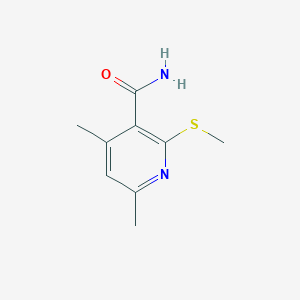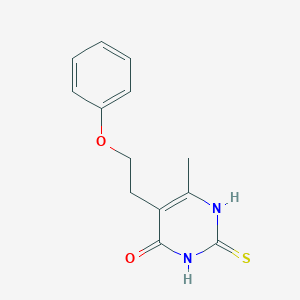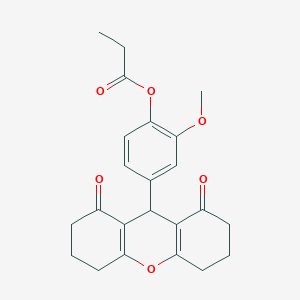![molecular formula C15H16Cl2N4O2S B14947862 4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B14947862.png)
4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(3,5-Dichloro-2-pyridyl)piperazino]sulfonyl}aniline is a complex organic compound that features a piperazine ring bonded to a sulfonyl group and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3,5-Dichloro-2-pyridyl)piperazino]sulfonyl}aniline typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-2-pyridine with piperazine to form 4-(3,5-dichloro-2-pyridyl)piperazine. This intermediate is then reacted with sulfonyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(3,5-Dichloro-2-pyridyl)piperazino]sulfonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[4-(3,5-Dichloro-2-pyridyl)piperazino]sulfonyl}aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-{[4-(3,5-Dichloro-2-pyridyl)piperazino]sulfonyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-(3,5-Dichloro-4-pyridinyl)piperazino]sulfonyl}-2-pyridinyl)morpholine
- 3,5-Dichloro-4-pyridinecarboxaldehyde
- Dichloroaniline
Uniqueness
4-{[4-(3,5-Dichloro-2-pyridyl)piperazino]sulfonyl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H16Cl2N4O2S |
|---|---|
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
4-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]sulfonylaniline |
InChI |
InChI=1S/C15H16Cl2N4O2S/c16-11-9-14(17)15(19-10-11)20-5-7-21(8-6-20)24(22,23)13-3-1-12(18)2-4-13/h1-4,9-10H,5-8,18H2 |
InChI-Schlüssel |
MTNAPGSCKIPEQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-methyl-5-(propan-2-yl)phenyl}-4-nitrobenzamide](/img/structure/B14947793.png)

![5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide](/img/structure/B14947803.png)

![2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B14947815.png)
![1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14947825.png)
![N-(2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947833.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B14947836.png)
![N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947837.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947849.png)
![4-(2-Chloro-5-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B14947853.png)
![3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B14947857.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B14947859.png)

